![molecular formula C11H15O3P B2759933 2-diethylphosphorylbenzoic Acid CAS No. 79317-58-1](/img/structure/B2759933.png)
2-diethylphosphorylbenzoic Acid
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Description
2-Diethylphosphorylbenzoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DEPBA and is a derivative of benzoic acid. DEPBA has been used in various studies due to its unique properties and potential applications in different fields.
Scientific Research Applications
- Research : Recent studies have identified novel macrocyclic benzofuran compounds with anti-hepatitis C virus (HCV) activity. These compounds hold promise as potential therapeutic agents for HCV infection .
- Findings : Researchers have developed novel scaffold compounds containing benzofuran rings, which serve as potent anticancer agents. These compounds may target specific cancer pathways and offer therapeutic benefits .
- Example : A free radical cyclization cascade enables the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling provides a high-yield approach to benzofuran ring formation .
- Examples : Notable benzofuran-containing natural products include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .
- Pharmacological Potential : Their diverse pharmacological effects make them attractive candidates for drug development .
Antiviral Activity
Anticancer Properties
Synthetic Chemistry
Natural Product Sources
Biological Activities
Chemical Synthesis Strategies
properties
IUPAC Name |
2-diethylphosphorylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTDMNNPAPCCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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